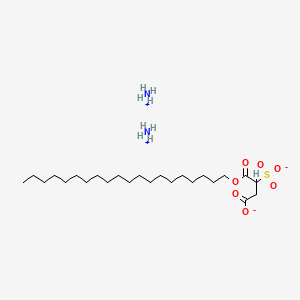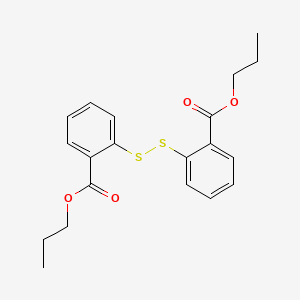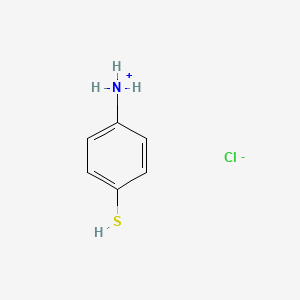
Diammonium 1-icosyl 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 1-icosyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C24H52N2O7S. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 1-icosyl 2-sulphonatosuccinate typically involves the reaction of icosyl alcohol with succinic anhydride, followed by sulfonation and neutralization with ammonia. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diammonium 1-icosyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonates.
Scientific Research Applications
Diammonium 1-icosyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and personal care products
Mechanism of Action
The mechanism of action of diammonium 1-icosyl 2-sulphonatosuccinate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into the membrane, altering its properties and affecting membrane-bound processes. This can influence various molecular targets and pathways, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
- Diammonium 1-icosyl 2-sulfonatosuccinate
- Diammonium 4-icosoxy-4-oxo-3-sulfonatobutanoate
Uniqueness
Diammonium 1-icosyl 2-sulphonatosuccinate is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in chemistry and industry .
Properties
CAS No. |
94236-98-3 |
|---|---|
Molecular Formula |
C24H52N2O7S |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
diazanium;4-icosoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C24H46O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-24(27)22(21-23(25)26)32(28,29)30;;/h22H,2-21H2,1H3,(H,25,26)(H,28,29,30);2*1H3 |
InChI Key |
HCSHBWZSWCNZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)











